![molecular formula C14H21ClN2O B14793278 2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-3-methylbutanamide is a chemical compound with a complex structure that includes an amino group, a chlorobenzyl group, and an ethyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl cyanide with ethylamine to form an intermediate, which is then subjected to further reactions to introduce the amino and methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, while also minimizing the production of by-products and waste.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiobencarb: A herbicide with a similar chlorobenzyl group.
Butachlor: Another herbicide with structural similarities.
Molinate: A thiocarbamate herbicide with related chemical properties.
Uniqueness
(S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H21ClN2O |
|---|---|
分子量 |
268.78 g/mol |
IUPAC名 |
2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3 |
InChIキー |
GKKXDNNNARVFPV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=C(C=C1)Cl)C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
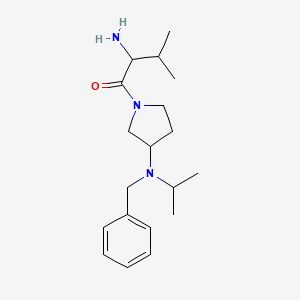
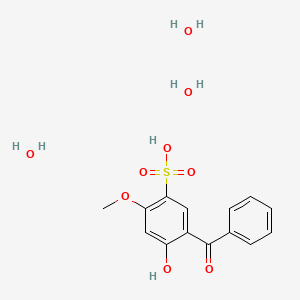


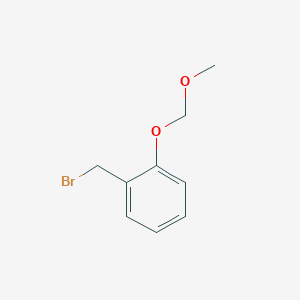

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
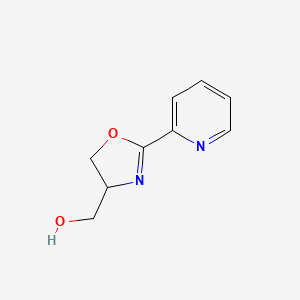
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)

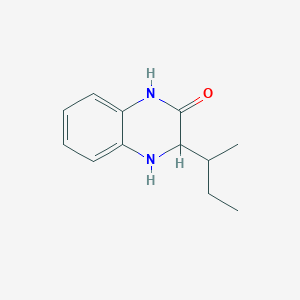
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
